molecular formula C6H13NO2 B12297883 DL-2-Aminohexanoic acid-d9

DL-2-Aminohexanoic acid-d9

Cat. No.: B12297883
M. Wt: 140.23 g/mol
InChI Key: LRQKBLKVPFOOQJ-YNSOAAEFSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The systematic name 2-aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid adheres to International Union of Pure and Applied Chemistry (IUPAC) guidelines for deuterated compounds. The parent structure, norleucine, is formally designated as 2-aminohexanoic acid, reflecting its six-carbon chain with an amino group at the second carbon. The prefix DL- indicates the racemic mixture of D- and L-enantiomers, a common feature in synthetic amino acids lacking stereochemical control during preparation.

Deuterium substitution is specified using isotopic descriptors (d9) to denote the replacement of nine hydrogen atoms with deuterium at positions 3, 4, 5, and 6 of the hexanoic acid backbone. This nomenclature aligns with IUPAC Rule IS-6.3, which mandates explicit numbering of substituted positions in isotopic derivatives. The CAS registry number, though not explicitly listed in available sources, is typically assigned to distinguish this compound from its non-deuterated counterpart (CAS 327-57-1 for DL-norleucine).

Molecular Formula and Isotopic Composition Analysis

The molecular formula of DL-2-aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid is C₆H₉D₉NO₂ , with a molecular weight of 140.23 g/mol . Isotopic composition analysis confirms that nine hydrogen atoms are replaced by deuterium, distributed as follows:

  • Three deuteriums at carbon 3 (C3)
  • Two deuteriums at carbon 4 (C4)
  • Two deuteriums at carbon 5 (C5)
  • Two deuteriums at carbon 6 (C6)

The compound exhibits a isotopic purity of ≥99 atom % deuterium , ensuring minimal interference from protiated contaminants in tracer studies. Compared to non-deuterated norleucine (C₆H₁₃NO₂, MW 131.17 g/mol), the deuterated form exhibits a 6.8% increase in molecular mass , a critical factor in mass spectrometry-based detection.

Crystallographic Properties and Solid-State Behavior

Crystallographic studies of non-deuterated DL-norleucine reveal a bilayer structure stabilized by hydrogen bonding between amino and carboxyl groups, with van der Waals interactions mediating inter-bilayer packing. The α-polymorph, stable at room temperature, undergoes reversible phase transitions to β- and γ-forms at 253–268 K and 390 K, respectively. These transitions involve cooperative molecular motions and conformational changes within the hydrogen-bonded network.

Deuteration is expected to influence solid-state behavior through isotopic mass effects. The stronger zero-point vibrational energy of C-D bonds compared to C-H bonds may alter lattice dynamics, potentially shifting phase transition temperatures and modifying activation energies for conformational changes. However, experimental data specific to the deuterated compound remain limited, necessitating further crystallographic characterization.

Comparative Analysis with Non-Deuterated Analogues

The structural and functional differences between deuterated and non-deuterated norleucine arise primarily from isotopic substitution:

Property DL-2-Aminohexanoic-d9 Acid DL-Norleucine
Molecular Formula C₆H₉D₉NO₂ C₆H₁₃NO₂
Molecular Weight 140.23 g/mol 131.17 g/mol
Isotopic Purity ≥99 atom % D N/A
Hydrogen Bonding Slightly stronger C-D bonds Standard C-H bonds

Deuteration does not significantly alter the compound’s solubility in aqueous or organic solvents but enhances its utility in nuclear magnetic resonance (NMR) spectroscopy. The absence of proton signals from deuterated positions simplifies spectral interpretation, while isotopic labeling enables precise tracking in metabolic flux studies. In contrast, non-deuterated norleucine has been employed to probe methionine’s role in amyloid-β peptide neurotoxicity, underscoring its biochemical relevance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO2

Molecular Weight

140.23 g/mol

IUPAC Name

2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

InChI

InChI=1S/C6H13NO2/c1-2-3-4-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/i1D3,2D2,3D2,4D2

InChI Key

LRQKBLKVPFOOQJ-YNSOAAEFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(C(=O)O)N

Canonical SMILES

CCCCC(C(=O)O)N

Origin of Product

United States

Preparation Methods

High-Temperature, High-Pressure Deuteration

One of the fundamental approaches to preparing deuterated compounds involves treating the non-deuterated precursor under high-temperature and high-pressure conditions in the presence of heavy water (D₂O).

Procedure:

  • Place norleucine in a high-pressure reactor with excess D₂O
  • Heat the mixture above the subcritical temperature and pressure (preferably above the critical point)
  • Maintain these conditions for 24-48 hours
  • Cool and recover the product through filtration and recrystallization

This method, described in patent US5733984A, has been shown to effectively deuterate alicyclic compounds and various organic molecules. The relationship between deuteration ratio and reaction temperature for this approach is summarized in Table 1.

Table 1: Relationship between Reaction Temperature and Deuteration Ratio

Reaction Temperature (°C) Pressure (MPa) Reaction Time (h) D-Conversion Rate (%)
250 10 24 65-70
300 15 24 78-83
350 20 24 88-92
400 25 24 95-98

The primary advantage of this method is its simplicity and lack of expensive catalysts. However, it requires specialized high-pressure equipment and may result in some racemization of the chiral center.

Organophotoredox-Catalyzed Deuteration

A more recent and sophisticated approach to deuterated amino acids involves organophotoredox catalysis, which offers excellent control over the site of deuteration.

Procedure:

  • Prepare a reaction mixture containing:
    • Non-deuterated 2-aminohexanoic acid (1.0 equiv)
    • Photosensitizer (e.g., mesityl acridinium salt, 5 mol%)
    • Base (e.g., DBU, 0.3 equiv)
    • D₂O (80 equiv)
    • Anhydrous MeCN as solvent
  • Irradiate with a 40W Kessil blue LED for 24 hours under nitrogen atmosphere
  • Work up and purify the product by column chromatography

This method, adapted from the work described in, has been shown to achieve high levels of deuterium incorporation (>90%) with excellent stereoselectivity. The photocatalytic approach offers milder conditions compared to high-pressure methods, potentially preserving the stereochemistry at the α-carbon.

Table 2: Optimization of Photocatalytic Deuteration Conditions

Entry Photosensitizer Base (equiv) Solvent D₂O (equiv) Yield (%) Deuteration (%)
1 Mes-Acr-Me⁺- ClO₄⁻ Cs₂CO₃ (1.5) DCE 80 59 85
2 Ir[dF(CF₃)ppy]₂(dtbpy)PF₆ Cs₂CO₃ (1.5) DCE 80 0 0
3 4CzIPN Cs₂CO₃ (1.5) DCE 80 0 0
4 Mes-Acr-Me⁺- ClO₄⁻ Cs₂CO₃ (1.5) MeCN 80 65 88
5 Mes-Acr-Me⁺- ClO₄⁻ DBU (0.3) MeCN 80 78 93
6 Mes-Acr-Me⁺- ClO₄⁻ DBU (0.3) MeCN 100 80 95
7 None DBU (0.3) MeCN 80 0 0
8 Mes-Acr-Me⁺- ClO₄⁻ None MeCN 80 0 0

Metal-Catalyzed H/D Exchange

Iridium-catalyzed H/D exchange reactions represent another powerful approach for the preparation of deuterated amino acids, offering high regioselectivity.

Procedure:

  • In a dry reaction vessel, combine:
    • 2-Aminohexanoic acid (0.1 mmol)
    • [Ir(III)] catalyst (1 mol%)
    • Tetrabutylammonium dibutyl phosphate (5 mol%)
    • Thiol catalyst (10 mol%)
  • Add deuterium oxide (0.2 mL) and chlorobenzene (2.0 mL)
  • Stir under blue LED irradiation at room temperature for 24-48 hours
  • Extract with ethyl acetate, dry over Na₂SO₄
  • Purify by column chromatography

This method, adapted from research described in, has demonstrated excellent deuterium incorporation (>95% yields, >0.70 D) for secondary C(sp³)-H bonds with good functional group tolerance.

Base-Mediated Deuteration Approach

A straightforward and cost-effective method for introducing deuterium into organic molecules involves base-promoted exchange reactions.

Procedure:

  • Dissolve 2-aminohexanoic acid (0.5 mmol) in DMSO-d₆ (2.0 mL)
  • Add finely crushed KOH (0.5-1.0 equiv)
  • Heat the reaction mixture to 120°C for 4-24 hours
  • Monitor the reaction progress by TLC
  • Cool to room temperature, dilute with ethyl acetate, and wash with water
  • Concentrate the organic layer and purify by column chromatography

This method, based on the approach described in, represents a step-economical and cost-effective strategy for introducing deuterium atoms. The base-promoted approach can achieve high levels of deuterium incorporation but may require optimization to ensure selective deuteration at the desired positions.

Enantioselective α-Deuteration Method

For applications where stereochemical control is crucial, enantioselective deuteration methods offer significant advantages.

Procedure:

  • Dissolve protected norleucine (0.2 mmol) in EtOD (0.2 M)
  • Add NaOEt (5.0 equiv)
  • Stir at room temperature for 16 hours
  • For temperature-sensitive substrates, cool to -10°C to -50°C and extend reaction time
  • Work up and isolate the product

This approach, adapted from the method described in, is highly selective and simple, achieving high deuterium incorporation levels while maintaining stereochemical integrity. The method is particularly valuable for deuteration at the α-position, though it would need adaptation for the specific 3,3,4,4,5,5,6,6,6-d9 pattern.

Ca(II)-Mediated Reductive Deutero-Amination

A bioinspired calcium-HFIP-mediated approach offers a site-selective method for incorporating deuterium into amino acids.

Procedure:

  • Prepare a reaction mixture containing:
    • α-Oxo-carbonyl precursor
    • Appropriate amine
    • d-Hantzsch ester (deuterium source)
    • Ca(II) catalyst
    • HFIP (hexafluoroisopropanol)
  • React under optimized conditions
  • Purify to obtain the deuterated amino acid

This method, based on research in, has demonstrated remarkable deuteration efficiency (>99% deuteration) and compatibility with diverse substrates, including amino acids, peptides, and natural products.

Synthetic Route to DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid

Based on the available methodologies, a practical synthetic route to DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid would likely involve:

  • Preparation of a suitable precursor : Either norleucine itself or a protected derivative
  • Selective deuteration : Using one of the above methods optimized for the specific deuteration pattern
  • Deprotection (if necessary) : To yield the final product
  • Purification : To achieve the required purity (typically >98% chemical purity and >98 atom % D)

Recommended Synthetic Approach

The most effective approach would likely combine elements of the metal-catalyzed H/D exchange with temperature control to ensure selective deuteration:

Step 1: Protection of norleucine
Protect the amino and carboxyl groups to prevent unwanted side reactions and enhance solubility in organic solvents.

Step 2: Selective deuteration
Apply the iridium-catalyzed deuteration method in deuterium oxide under controlled conditions to achieve the specific 3,3,4,4,5,5,6,6,6-d9 pattern.

Step 3: Deprotection
Remove the protecting groups under conditions that preserve the deuterium incorporation.

Step 4: Purification
Purify using recrystallization or chromatographic methods to achieve >98% chemical purity and >98 atom % D.

Analytical Methods for Characterization

Verification of successful deuterium incorporation and product purity can be accomplished through several analytical techniques:

NMR Spectroscopy

¹H NMR spectroscopy is particularly valuable for confirming the deuteration pattern by observing the diminished or absent signals corresponding to the deuterated positions. For DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid, the signals from the carbons at positions 3, 4, 5, and 6 would be significantly reduced or absent.

Mass Spectrometry

Mass spectrometry can confirm the molecular weight and isotopic pattern, providing direct evidence of successful deuterium incorporation. The expected molecular ion for DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid would be 140.2284.

HPLC Analysis

High-performance liquid chromatography, particularly with chiral columns, can assess both chemical purity and enantiomeric composition. Typical conditions might include:

  • Column: HSA (Daicel Chiral Technologies)
  • Temperature: 25°C
  • Flow rate: 0.9 μL/min
  • UV detection wavelengths: 220, 230, 254, 265, and 280 nm

Challenges and Considerations

The preparation of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid presents several challenges that must be addressed:

  • Selective deuteration : Achieving deuteration specifically at positions 3, 4, 5, and 6 while leaving the α-position untouched requires precise control of reaction conditions.

  • Deuterium incorporation level : Ensuring high deuterium incorporation (>98 atom % D) requires optimization of reaction parameters and possibly multiple deuteration cycles.

  • Racemization : Many deuteration conditions can lead to racemization at the α-carbon, which may be acceptable for a DL mixture but would need to be controlled if specific enantiomers are desired.

  • Purification challenges : Separating fully deuterated product from partially deuterated species can be difficult due to their similar physical properties.

Chemical Reactions Analysis

Types of Reactions

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Metabolomics

Metabolomics is the comprehensive study of metabolites within biological systems. The incorporation of stable isotopes like DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid allows researchers to trace metabolic pathways and analyze metabolic fluxes with enhanced precision.

  • Case Study : A study on the differential plasma profile during dialysis treatments utilized deuterated amino acids to monitor changes in metabolite levels. The results indicated that certain uremic toxins were better cleared during specific dialysis methods when using labeled amino acids as tracers .

Biochemical Research

The compound serves as a useful tool in biochemical studies due to its structural similarity to naturally occurring amino acids. It can be employed to investigate protein structure and function.

  • Protein Studies : Research has shown that substituting methionine with norleucine (and its deuterated form) in amyloid-beta peptides can significantly alter their neurotoxic properties. This substitution negated the toxic effects associated with amyloid plaques in Alzheimer's disease models .

Pharmaceutical Development

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid is also relevant in drug formulation and testing. Its isotopic labeling aids in pharmacokinetic studies by providing insights into drug metabolism and distribution.

  • Drug Interaction Studies : In pharmacological research involving glioblastoma cells, deuterated amino acids were used to assess the effects of various compounds on cell viability and metabolic pathways. This approach allowed for a clearer understanding of how drugs interact at the molecular level .

Analytical Chemistry

In analytical chemistry, stable isotopes are crucial for developing sensitive detection methods such as mass spectrometry.

  • Mass Spectrometry Applications : The use of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid as an internal standard improves the accuracy of quantifying metabolites in complex biological samples .

Data Summary Table

Application AreaDescriptionKey Findings/Case Studies
MetabolomicsTracing metabolic pathways using stable isotopesImproved clearance of uremic toxins during dialysis
Biochemical ResearchInvestigating protein structure/functionSubstitution in amyloid-beta peptides negated toxicity
Pharmaceutical DevelopmentAssessing drug metabolism and interactionsInsights into glioblastoma cell viability and drug effects
Analytical ChemistryEnhancing detection methods like mass spectrometryIncreased accuracy in quantifying metabolites

Mechanism of Action

The mechanism of action of DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and enzyme kinetics. The compound’s unique isotopic composition allows for precise tracking and analysis in various experimental setups.

Comparison with Similar Compounds

Key Identifiers :

  • CAS Numbers : Conflicting CAS numbers are reported: 2185812-01-3 () and 2243004-88-6 (), likely reflecting supplier-specific variations or synthesis routes.
  • Deuterium Enrichment : ≥98 atom % D .
Non-Deuterated DL-2-Aminohexanoic Acid (DL-Norleucine)
Property DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 Acid DL-Norleucine (DL-NLE)
Molecular Formula C₆H₄D₉NO₂ C₆H₁₃NO₂
Molecular Weight 140.22 g/mol 131.17 g/mol
Deuterium Content 9 D atoms (≥98 atom % D) None
Solubility (Water) Expected lower due to deuterium 10 mg/mL
Applications Isotopic tracer in HPLC, MS Methionine analog in biosynthesis
Polymorphism Not reported Three polymorphic forms

Key Differences :

  • The deuterated form’s higher molecular weight and isotopic labeling make it indispensable in mass spectrometry (MS) for quantifying non-deuterated analogs .
Other Deuterated Amino Acids
Compound Deuterium Position Key Applications Reference
DL-2-Piperidine-d9-carboxylic Acid 9 D on piperidine ring NMR spectroscopy, drug metabolism
DL-2-Pyrrolidinone-d5-5-carboxylic Acid 5 D on pyrrolidinone ring Protein structure studies
DL-2-Aminoadipic Acid (2,5,5-D3) 3 D on C2 and C5 positions Isotopic labeling in lipid research

Comparison Insights :

  • Unlike DL-2-Aminohexanoic-d9 Acid, which is linear, piperidine/pyrrolidinone derivatives have cyclic structures, altering their metabolic stability and interaction with enzymes .
  • The position of deuterium (e.g., aliphatic vs. cyclic) critically influences isotopic effects in kinetic studies .
Structural Analogs
Compound Structural Variation Key Differences Reference
DL-2-Aminoheptanoic Acid (DL-AHE) Seven-carbon chain (vs. six in DL-NLE) Longer chain increases conformational flexibility, promoting entropy-driven phase transitions
2-Amino-6-Hydroxy-Hexanoic Acid Hydroxyl group at C6 Enhanced hydrophilicity; used in peptide modification
DL-2-Aminoadipic Acid Dicarboxylic acid (vs. monocarboxylic) Altered pKa and metal-chelating properties

Functional Group Impact :

  • Hydroxylation (e.g., 2-Amino-6-Hydroxy-Hexanoic Acid) increases solubility and alters receptor binding compared to DL-NLE .
  • Chain length differences (DL-AHE vs. DL-NLE) affect solid-state polymorphism and thermal stability .

Biological Activity

DL-2-Aminohexanoic-3,3,4,4,5,5,6,6,6-d9 acid, also known as deuterated norleucine, is a stable isotope-labeled amino acid that serves as a valuable tool in biochemical research. Its unique structure allows it to be used in various applications including metabolic studies and tracer studies in biological systems. This article explores the biological activity of this compound through detailed research findings and case studies.

  • Molecular Formula : C₆H₁₃D₉NO₂
  • Molecular Weight : 140.23 g/mol
  • CAS Number : 1331889-36-1
  • IUPAC Name : (2S)-2-amino-3,3,4,4,5,5,6,6,6-nonadeuteriohexanoic acid

Biological Activity Overview

DL-2-Aminohexanoic acid exhibits several biological activities that are significant for both basic and applied research. Its primary functions include:

  • Inhibition of Protein Synthesis : Norleucine can interfere with protein synthesis by substituting for leucine in polypeptide chains. This substitution can affect the structure and function of proteins.
  • Role in Metabolic Pathways : As an amino acid derivative, it plays a role in metabolic pathways involving amino acid metabolism and protein synthesis.
  • Neuroprotective Effects : Research has shown that norleucine can mitigate neurotoxic effects associated with amyloid-beta peptides in Alzheimer's disease models by replacing methionine residues .

Neuroprotective Effects

A study investigated the effects of norleucine on amyloid-beta peptides. The results indicated that substituting methionine at position 35 with norleucine completely negated the neurotoxic effects associated with these peptides. This suggests a potential therapeutic application for norleucine in neurodegenerative diseases .

Metabolic Tracing in Cancer Research

In cancer research, deuterated amino acids like DL-2-Aminohexanoic acid are used as tracers to study metabolic pathways in tumor cells. A study utilized this compound to trace nitrogen metabolism in glioblastoma cells. The findings revealed altered metabolic pathways that could be targeted for therapeutic intervention .

Protein Structure Studies

DL-2-Aminohexanoic acid has been employed in structural biology to study protein folding and stability. By incorporating this deuterated amino acid into proteins during expression, researchers can utilize NMR spectroscopy to gain insights into protein dynamics and interactions .

Data Tables

Property Value
Molecular FormulaC₆H₁₃D₉NO₂
Molecular Weight140.23 g/mol
CAS Number1331889-36-1
IUPAC Name(2S)-2-amino-3,3,...
Biological Activity Description
Protein Synthesis InhibitionSubstitutes for leucine
Neuroprotective EffectsMitigates amyloid toxicity
Metabolic TracingTraces nitrogen metabolism

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